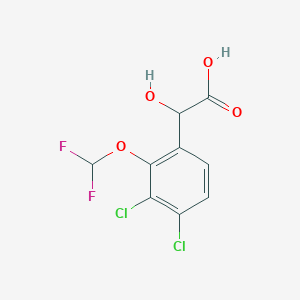

3,4-Dichloro-2-(difluoromethoxy)mandelic acid

Description

Properties

IUPAC Name |

2-[3,4-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O4/c10-4-2-1-3(6(14)8(15)16)7(5(4)11)17-9(12)13/h1-2,6,9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGXCUSLFCKBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)O)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Aromatic Substitution

Selective chlorination of aromatic precursors is generally achieved via electrophilic aromatic substitution using chlorine sources such as chlorine gas or N-chlorosuccinimide under controlled temperature and solvent conditions. The 3,4-dichloro substitution pattern is favored by directing effects of existing substituents on the aromatic ring.

In one synthetic route, alpha-chloro phenylacetic acid derivatives are prepared through chlorination of mandelic acid derivatives, followed by conversion to acid chlorides and subsequent Friedel-Crafts acylation with fluorobenzene derivatives to introduce fluorine substituents on the aromatic ring.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is introduced typically via nucleophilic substitution or through the use of difluoromethoxy reagents such as difluoromethyl ethers or difluoromethyl hypofluorites under controlled conditions. The installation of this group at the 2-position requires selective activation of the aromatic ring and protection of other reactive sites to avoid side reactions.

Formation of Mandelic Acid Core

The mandelic acid core is synthesized by carboxylation and hydroxylation reactions starting from appropriately substituted benzyl derivatives or phenylacetic acid derivatives. For example, mandelic acid derivatives can be prepared by the reaction of substituted benzyl ketones with reagents such as hydrogen chloride in dehydrated alcohol, followed by oxidation and hydrolysis steps to yield the alpha-hydroxy acid functionality.

Detailed Synthetic Route Example (Based on Patent CN103420823B)

The following sequence outlines a representative synthetic method relevant to halogenated mandelic acid derivatives, adaptable for 3,4-dichloro-2-(difluoromethoxy)mandelic acid:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Mandelic acid + dehydrated ethanol + HCl, heat to 78°C | Esterification to ethyl mandelate | Not specified |

| 2 | Ethyl mandelate + thionyl chloride, 78°C, 2h | Conversion to alpha-chloro phenylacetic acid | 84% |

| 3 | Alpha-chloro phenylacetic acid + thionyl chloride, room temp then reflux | Formation of acid chloride intermediate | 95% |

| 4 | Acid chloride + fluorobenzene + AlCl3, 0-80°C, 4h | Friedel-Crafts acylation to chlorofluorophenyl benzyl ketone | 85% |

| 5 | Further functional group transformations to introduce difluoromethoxy group and hydrolysis to mandelic acid derivative | Multi-step, conditions vary | Not specified |

This method emphasizes the use of acid chlorides and Friedel-Crafts acylation to build the aromatic ketone intermediate, which is then elaborated to the mandelic acid derivative with desired halogen substituents.

Alternative Synthetic Approaches

Decarboxylative Halogenation

Decarboxylative halogenation represents a key method to introduce halogens into aromatic acids by replacing carboxyl groups with halogens. This approach can be adapted to prepare halogenated mandelic acid derivatives by halodecarboxylation of suitable precursors using reagents such as elemental chlorine or bromine in the presence of silver salts or other catalysts. This method allows for the synthesis of polyhalogenated compounds with good yields and can be tailored to introduce chlorine atoms selectively.

Industrial Scale Considerations

Industrial synthesis involves scaling laboratory methods with optimization for cost, yield, and environmental impact. Continuous flow reactors and automated systems are employed to ensure consistent quality. Reaction parameters such as temperature, solvent choice, and reagent molar ratios are finely tuned to maximize efficiency and minimize byproducts.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorination | Cl2 or N-chlorosuccinimide, 0-50°C | Selective 3,4-dichlorination requires controlled conditions |

| Difluoromethoxy introduction | Difluoromethyl ether reagents, nucleophilic substitution | Requires protection of other reactive sites |

| Esterification | Alcohol solvent, HCl catalyst, 70-80°C | Converts mandelic acid to ester intermediates |

| Acid chloride formation | Thionyl chloride, reflux | Converts acid to reactive acyl chloride |

| Friedel-Crafts acylation | AlCl3 catalyst, 0-80°C | Introduces aromatic ketone functionality |

| Decarboxylative halogenation | Halogen source, silver salts, mild heating | Alternative for halogen introduction |

Research Findings and Optimization Notes

- High yields (above 80%) are achievable in the formation of alpha-chloro phenylacetic acid and its acid chloride derivatives using thionyl chloride under reflux conditions.

- Friedel-Crafts acylation with fluorobenzene derivatives in the presence of aluminum chloride proceeds efficiently at moderate temperatures, yielding key intermediates in 85% yield.

- Decarboxylative halogenation methods provide a versatile strategy for introducing multiple halogens, including chlorine, with good selectivity and yields, suitable for complex mandelic acid derivatives.

- The installation of difluoromethoxy groups requires careful reagent selection and temperature control to avoid decomposition or side reactions.

- Industrial scale synthesis benefits from continuous flow techniques that allow precise control over reaction times and temperatures, improving reproducibility and reducing waste.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dechlorinated or defluorinated products.

Substitution: Nucleophilic substitution reactions can replace chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)mandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Dichloro-2-(difluoromethoxy)mandelic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3,4-dichloro-2-(difluoromethoxy)mandelic acid with structurally related mandelic acid derivatives:

*Estimated based on substituent effects.

Key Observations:

- Acidity : The target compound is expected to exhibit higher acidity (lower pKa) than mandelic acid due to the electron-withdrawing effects of chlorine and difluoromethoxy groups, which stabilize the deprotonated carboxylate form .

- Solubility : Reduced water solubility compared to VMA and mandelic acid is anticipated due to increased hydrophobicity from chlorine and difluoromethoxy substituents .

- Thermal Stability : The melting point of the target compound is likely lower than VMA (130–132°C) but higher than 3,4-difluoromandelic acid (92–96°C), reflecting the balance between halogen size and polarity .

Antioxidant Activity

Mandelic acid derivatives like 3,4-dihydroxymandelic acid (DHMA) exhibit antioxidant properties via radical scavenging. However, halogenation (e.g., Cl, F) reduces antioxidant efficacy by destabilizing the phenolic radical intermediate . The target compound’s dichloro and difluoromethoxy groups are expected to further diminish antioxidant activity compared to DHMA or VMA .

Biological Activity

3,4-Dichloro-2-(difluoromethoxy)mandelic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

3,4-Dichloro-2-(difluoromethoxy)mandelic acid is synthesized through a multi-step process involving difluoromethylation of aromatic precursors followed by chlorination. The synthetic routes typically require metal-based catalysts and specific reagents to achieve high yields and purity. The compound's unique combination of dichloro and difluoromethoxy groups contributes to its distinctive chemical and physical properties, making it a valuable building block for pharmaceutical development.

The biological activity of 3,4-Dichloro-2-(difluoromethoxy)mandelic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological processes. Research indicates that the compound may modulate ion channels, particularly the human ether-a-go-go-related gene (hERG) potassium channels, which are crucial in cardiac function. Modulation of hERG channel activity can influence cardiac repolarization and has implications for the development of antiarrhythmic agents .

Therapeutic Applications

The compound is being investigated for its potential in treating various diseases, including:

- Cardiovascular Diseases : Due to its interaction with hERG channels, it may be beneficial in developing drugs for arrhythmias.

- Cancer : Its derivatives are being explored for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

- Neurological Disorders : Research is ongoing to assess its neuroprotective effects and potential applications in treating neurodegenerative diseases.

Research Findings

Recent studies have focused on the pharmacological profiles of 3,4-Dichloro-2-(difluoromethoxy)mandelic acid. Key findings include:

- Ion Channel Modulation : The compound has been shown to increase hERG current in a concentration-dependent manner, enhancing cardiac action potentials under certain conditions .

- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- In Vivo Studies : Animal models have demonstrated promising results in terms of safety and efficacy, warranting further clinical exploration.

Case Studies

- Cardiac Arrhythmias : A study utilizing patch-clamp techniques revealed that 3,4-Dichloro-2-(difluoromethoxy)mandelic acid significantly slowed hERG channel deactivation, which could lead to prolonged action potentials beneficial in arrhythmia management .

- Cancer Treatment : In vitro studies have shown that derivatives of this compound inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Dichloromandelic Acid | Chlorine substituents | Antimicrobial properties |

| 2-(Difluoromethoxy)mandelic Acid | Difluoromethoxy group | Potential anti-inflammatory effects |

| 3,4-Difluoromandelic Acid | Difluorinated structure | Antitumor activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.